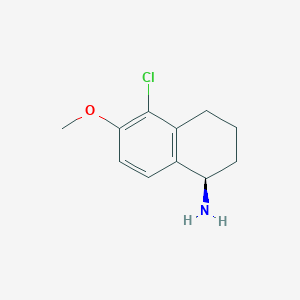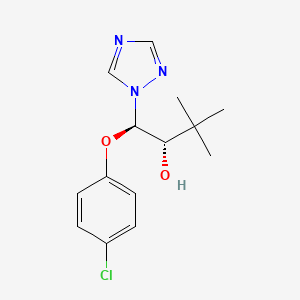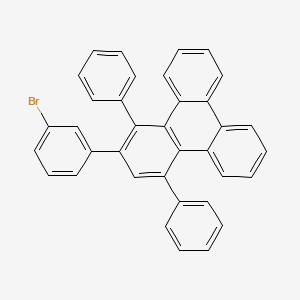
2-(3-Bromophenyl)-1,4-diphenyltriphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-1,4-diphenyltriphenylene is an organic compound that belongs to the class of triphenylene derivatives. Triphenylene is a polycyclic aromatic hydrocarbon with a unique structure that consists of four benzene rings fused together. The presence of a bromophenyl group and two diphenyl groups in the compound enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1,4-diphenyltriphenylene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
The general reaction conditions for the Suzuki–Miyaura coupling include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromophenyl)-1,4-diphenyltriphenylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted triphenylene derivatives, while oxidation can produce quinones.
Applications De Recherche Scientifique
2-(3-Bromophenyl)-1,4-diphenyltriphenylene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)-1,4-diphenyltriphenylene involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-1,4-diphenyltriphenylene
- 2-(3-Chlorophenyl)-1,4-diphenyltriphenylene
- 2-(3-Methylphenyl)-1,4-diphenyltriphenylene
Uniqueness
2-(3-Bromophenyl)-1,4-diphenyltriphenylene is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties. The bromine atom enhances the compound’s reactivity in substitution reactions and its potential biological activities. Compared to its chlorinated or methylated analogs, the brominated compound may exhibit different reactivity and selectivity in chemical reactions.
Propriétés
Formule moléculaire |
C36H23Br |
|---|---|
Poids moléculaire |
535.5 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-1,4-diphenyltriphenylene |
InChI |
InChI=1S/C36H23Br/c37-27-17-11-16-26(22-27)33-23-32(24-12-3-1-4-13-24)35-30-20-9-7-18-28(30)29-19-8-10-21-31(29)36(35)34(33)25-14-5-2-6-15-25/h1-23H |
Clé InChI |
KNHSMZZGXHISEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6)C7=CC(=CC=C7)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



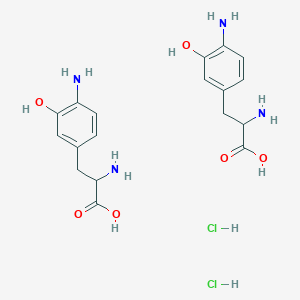
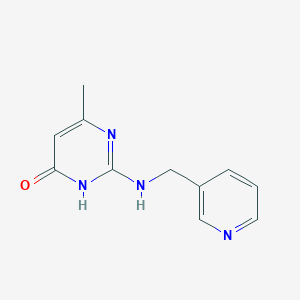
![5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13109422.png)

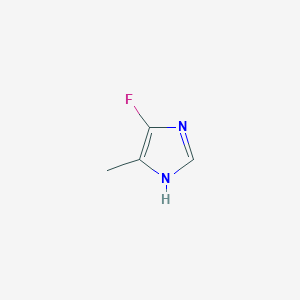
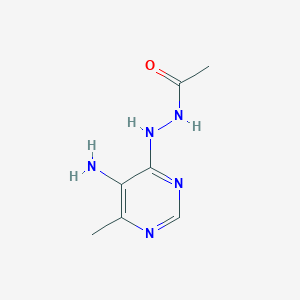
![[6-(Propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13109430.png)

